Iridium(IV) iodide

Overview

Description

Iridium(IV) iodide is a binary chemical compound composed of iridium and iodide, with the chemical formula IrI₄. It appears as a black powder and is known for its insolubility in water and alcohol. This compound is significant in various chemical processes and industrial applications due to its unique properties .

Mechanism of Action

Target of Action

Iridium(IV) iodide is a binary chemical compound of iridium and iodide . It is primarily used as a catalyst in organic chemistry . The primary targets of this compound are the reactions it catalyzes in various chemical processes .

Mode of Action

It is known that it interacts with its targets (the reactants in the chemical reactions it catalyzes) to lower the activation energy of the reaction, thereby speeding up the reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular reactions it is used to catalyze. As a catalyst, it can be involved in a wide variety of chemical reactions, each with its own unique set of biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the acceleration of the chemical reactions it catalyzes. By lowering the activation energy of these reactions, this compound allows them to proceed more quickly, which can have a variety of downstream effects depending on the specific reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the presence of certain solvents . Additionally, its stability and efficacy as a catalyst can be influenced by factors such as temperature and pressure .

Biochemical Analysis

Biochemical Properties

Iridium(IV) iodide plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, this compound can catalyze the carbonylation of higher alcohols to carboxylic acids . The nature of these interactions often involves the formation of complex salts in alkali metal iodide solutions, resulting in a ruby red solution .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to interact with mitochondrial proteins, potentially altering mitochondrial function and energy production . This interaction can lead to changes in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, this compound can form complexes with proteins, altering their structure and function . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can decompose when heated, releasing iodine . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to study enzyme kinetics and protein interactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a catalyst without causing significant toxicity. At high doses, this compound can be toxic, leading to adverse effects such as organ damage and metabolic disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering enzyme activity. For instance, this compound can influence the activity of enzymes involved in the carbonylation process, thereby affecting the overall metabolic pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its catalytic activity and overall biochemical effects.

Subcellular Localization

This compound primarily localizes in the mitochondria, where it exerts its effects on mitochondrial function . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The mitochondrial localization of this compound is essential for its role in modulating cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iridium(IV) iodide can be synthesized by reacting dipotassium hexachloroiridate or hexachloroiridic acid with an aqueous solution of potassium iodide. The reaction typically involves the following steps:

- Dissolve dipotassium hexachloroiridate or hexachloroiridic acid in water.

- Add an aqueous solution of potassium iodide to the mixture.

- The resulting product is this compound, which precipitates out as black crystals .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the compound. The use of carboxylic acids or water as a medium can also facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Iridium(IV) iodide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state iridium compounds.

Substitution: The iodide ions in this compound can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or bromine.

Reduction: Reducing agents like hydrogen gas or hydrazine.

Substitution: Ligands such as phosphines or amines under controlled conditions.

Major Products:

Oxidation: Higher oxidation state iridium compounds.

Reduction: Lower oxidation state iridium compounds.

Substitution: Various iridium coordination complexes.

Scientific Research Applications

Iridium(IV) iodide has diverse applications in scientific research, including:

Comparison with Similar Compounds

Iridium(III) iodide (IrI₃): A lower oxidation state compound of iridium and iodide.

Platinum(IV) iodide (PtI₄): A similar compound with platinum instead of iridium.

Iridium(IV) chloride (IrCl₄): Another iridium compound with chloride instead of iodide.

Uniqueness: Iridium(IV) iodide is unique due to its high oxidation state and the specific catalytic properties it exhibits. Compared to iridium(III) iodide, it has a higher oxidation state, which can influence its reactivity and applications. When compared to platinum(IV) iodide, this compound offers different catalytic properties due to the distinct electronic configuration of iridium .

Properties

IUPAC Name |

tetraiodoiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4HI.Ir/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUWLOZTIYBNKB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

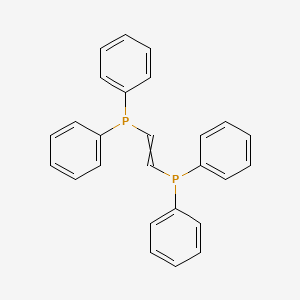

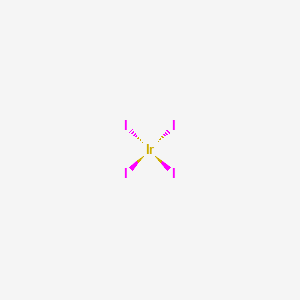

I[Ir](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I4Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-45-6 | |

| Record name | Iridium iodide (IrI4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium iodide (IrI4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.